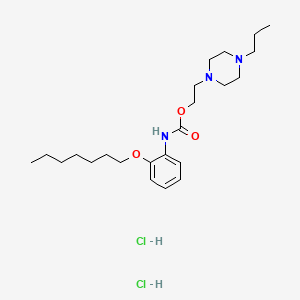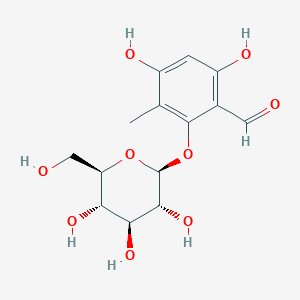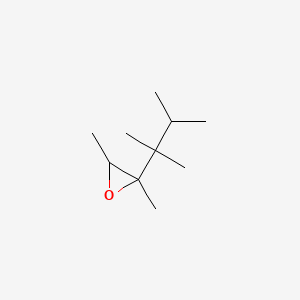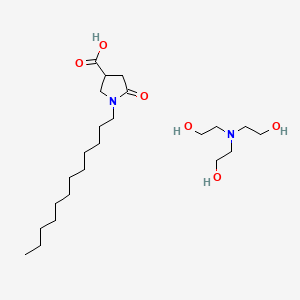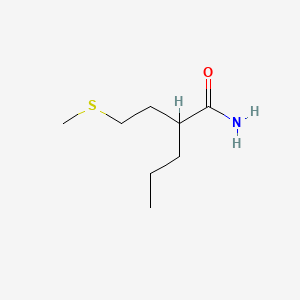
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. This compound is often used in various industrial applications, particularly in the dye and pigment industries. Its unique structure allows it to interact with light in specific ways, making it valuable for creating vivid and stable colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4-methyl-2-sulphonatophenylamine, followed by coupling with 4,5-dihydroxy-3,6-diaminonaphthalene-2,7-disulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that maintain precise control over temperature, pH, and reaction time. The process involves continuous monitoring and adjustments to optimize yield and purity. The final product is then purified through filtration and crystallization techniques to remove any impurities.
化学反応の分析
Types of Reactions
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which is a result of its conjugated azo structure. The molecular targets include various substrates that can interact with the azo and sulphonate groups, leading to changes in color or fluorescence. The pathways involved often include electron transfer processes and interactions with metal ions.
類似化合物との比較
Similar Compounds
- Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- Tetrasodium 4,5-dihydroxy-3,6-bis((4-chloro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific methyl substitution, which affects its solubility, stability, and color properties. This makes it particularly valuable in applications where these characteristics are crucial.
特性
CAS番号 |
65271-28-5 |
|---|---|
分子式 |
C24H16N4Na4O14S4 |
分子量 |
804.6 g/mol |
IUPAC名 |
tetrasodium;4,5-dihydroxy-3,6-bis[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H20N4O14S4.4Na/c1-11-3-5-14(16(7-11)43(31,32)33)25-27-21-18(45(37,38)39)9-13-10-19(46(40,41)42)22(24(30)20(13)23(21)29)28-26-15-6-4-12(2)8-17(15)44(34,35)36;;;;/h3-10,29-30H,1-2H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 |
InChIキー |
VQOGZWSJYAHWJQ-UHFFFAOYSA-J |
正規SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




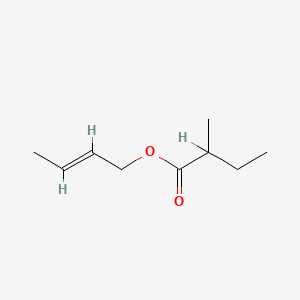
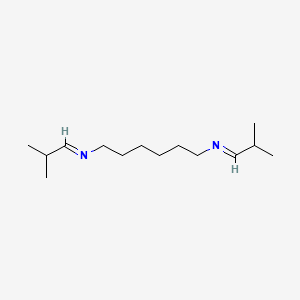
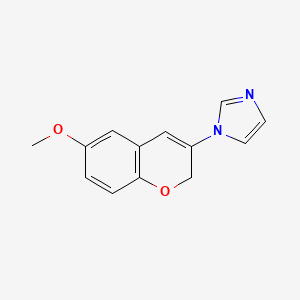
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)

